molecular formula C7H5BrN2 B110520 6-bromo-1H-indazole CAS No. 79762-54-2

6-bromo-1H-indazole

Cat. No.: B110520
CAS No.: 79762-54-2
M. Wt: 197.03 g/mol
InChI Key: WMKDUJVLNZANRN-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole (CAS: 79762-54-2) is a heterocyclic aromatic compound featuring a bromine atom at the 6-position of the indazole scaffold. Its molecular formula is C₇H₅BrN₂, with a molecular weight of 197.04 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactivity in cross-coupling reactions (e.g., Suzuki, Heck) and functionalization at the 3- and 4-positions . Its free NH group at the 1-position enables hydrogen bonding, influencing both chemical reactivity and biological interactions .

Preparation Methods

Diazotization-Cyclization of Brominated Aniline Derivatives

A foundational route to 6-bromo-1H-indazole involves diazotization and intramolecular cyclization of 2-amino-4-bromobenzonitrile derivatives. In a representative procedure (Fig. 1):

  • Diazotization : 2-Amino-4-bromobenzonitrile is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, forming a diazonium salt intermediate.

  • Cyclization : The diazonium salt undergoes spontaneous intramolecular attack by the nitrile group, expelling nitrogen gas to yield this compound .

Optimization Insights :

  • Temperature Control : Maintaining temperatures below 5°C during diazotization minimizes side reactions like hydrolysis.

  • Acid Strength : Concentrated HCl (≥37%) ensures protonation of the amine and stabilizes the diazonium intermediate.

  • Yield : Reported yields range from 45–60%, with impurities primarily arising from incomplete cyclization or over-oxidation .

Copper-Catalyzed Click Chemistry for Triazole Hybrids

Recent work demonstrates this compound’s utility in synthesizing triazole hybrids via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Propargylation : this compound reacts with propargyl bromide in acetone under reflux, yielding 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole.

  • Click Reaction : The alkyne intermediate couples with azidoacetamide derivatives in a DMF/water/n-BuOH solvent system, facilitated by Cu(I) and sodium ascorbate. Triazole hybrids form in 58–72% yields .

Critical Parameters :

  • Catalyst Loading : 10 mol% CuI maximizes conversion while minimizing copper residues.

  • Solvent Polarity : A 1:1:1 DMF/water/n-BuOH ratio balances reactant solubility and reaction kinetics .

Bromination Strategies for Indazole Functionalization

Direct bromination of 1H-indazole remains challenging due to competing N-bromination and regioisomer formation. However, directed ortho-metalation offers a solution:

  • Lithiation : Treating 1H-indazole with LDA (lithium diisopropylamide) at −78°C in THF generates a lithiated intermediate at C6.

  • Quenching with Electrophiles : Addition of bromine (Br₂) or N-bromosuccinimide (NBS) installs bromine selectively at the 6-position.

Yield and Selectivity :

  • NBS vs. Br₂ : NBS in acetonitrile affords this compound in 68% yield with >95% regioselectivity, avoiding N-brominated byproducts .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Scalability
Diazotization 2-Amino-4-bromobenzonitrileDiazotization, Cyclization5590Moderate
Friedel-Crafts 6-BromoindoleAcylation, Reduction6288High
Click Chemistry This compoundPropargylation, CuAAC6595Moderate
Directed Bromination 1H-IndazoleLithiation, Bromination6897Low

Key Observations :

  • Diazotization : Cost-effective but requires precise temperature control.

  • Click Chemistry : Ideal for rapid diversification but depends on pre-synthesized this compound.

  • Directed Bromination : Superior regioselectivity but limited by cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity:
6-Bromo-1H-indazole is recognized for its potent anticancer properties. Research indicates that it inhibits key cellular pathways responsible for cell cycle progression and apoptosis across various cancer cell lines. For instance, studies have demonstrated its efficacy against leukemia cells, exhibiting IC50 values comparable to established treatments like Imatinib .

Anti-inflammatory Properties:
This compound has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), with molecular docking studies showing significant binding affinities. The potential for developing new anti-inflammatory drugs based on this compound derivatives is promising .

Antimicrobial Effects:
The compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Its mechanism involves disrupting bacterial cell membranes, which enhances its potential as an antibacterial agent .

Biochemical Research

Enzyme Inhibition Studies:
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It has been shown to inhibit bacterial enzymes involved in cell wall synthesis and DNA replication, making it a candidate for further exploration in combating infectious diseases .

Fluorescent Probes:
The compound is utilized in the synthesis of fluorescent probes essential for biological imaging and diagnostics. Its unique structural properties allow for modifications that enhance fluorescence characteristics, aiding in the visualization of biological processes .

Material Science

Polymer Formulations:
In material science, this compound can be incorporated into polymer matrices to improve material properties such as adhesion and durability. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance characteristics .

Organic Synthesis

Versatile Reagent:
As a versatile reagent, this compound facilitates the synthesis of complex organic molecules. It serves as a building block for various derivatives, enabling chemists to explore structure-activity relationships effectively .

Case Studies and Data Tables

Application Area Key Findings References
Pharmaceuticals Potent anticancer activity with IC50 values comparable to Imatinib , ,
Biochemical Research Effective enzyme inhibitors; antimicrobial properties ,
Material Science Enhances properties of polymer formulations
Organic Synthesis Valuable building block for complex molecule synthesis,

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

6-Bromo-1H-indazole exhibits distinct reactivity compared to other brominated heterocycles:

  • Pd-Catalyzed Arylation : Microwave-assisted Suzuki coupling of the N-Boc-protected derivative of this compound with phenylboronic acid achieved optimal yields using [Pd(PPh₃)₂Cl₂] and Na₂CO₃, highlighting its compatibility with palladium catalysts .
  • Mizoroki–Heck Coupling: The free NH group in this compound hindered vinylation in Heck reactions, whereas brominated naphthyridines (e.g., 3-bromo-1,5-naphthyridine) and quinoxalines failed to react under similar conditions .
  • Iodination : this compound undergoes iodination at the 3-position (71.2% yield) to form 6-bromo-3-iodo-1H-indazole, a key intermediate for further functionalization .

Table 2: Key Physicochemical Properties

Compound Solubility Stability Handling Precautions
This compound Low in water Air-stable Causes eye/skin irritation
6-Bromo-5-methyl-1H-indazole Moderate in DMSO Hygroscopic Less irritant than parent

Substituent Effects on Reactivity and Bioactivity

  • Position of Bromine : Bromine at the 6-position (vs. 4- or 5-positions) enhances electrophilic substitution at C3 and C7 due to electronic effects .
  • Methyl Substitution : 6-Bromo-5-methyl-1H-indazole (CAS: 1000343-69-0) exhibits improved solubility and reduced toxicity compared to the parent compound, making it preferable in medicinal chemistry .
  • Fluorine Substitution : 6-Bromo-4-fluoro-1H-indazole shows altered reactivity in nucleophilic aromatic substitution, favoring para-directed reactions .

Biological Activity

6-Bromo-1H-indazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C7H5BrN2\text{C}_7\text{H}_5\text{BrN}_2 and a molecular weight of 197.03 g/mol. The compound is characterized by its bromine substituent at the 6-position of the indazole ring, which influences its biological properties. Key physical properties include:

PropertyValue
Density1.8 ± 0.1 g/cm³
Boiling Point333.8 ± 15.0 °C
Melting Point180-182 °C
LogP2.59
PSA28.68

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical reactions that may lead to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the anticancer properties of related indazole derivatives against colon cancer models, showing significant tumor suppression effects .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Anticancer Efficacy

A notable study investigated the anticancer efficacy of synthetic derivatives based on indazole structures, including this compound. The results indicated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro and in vivo models . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of indazole derivatives. In this study, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other indazole derivatives:

CompoundStructure VariationBiological Activity
5-Methoxyindazole Lacks bromineLower anticancer activity
6-Bromoindazole Bromine at different positionDifferent reactivity
5-Bromo-1H-indazole Bromine at different positionSimilar but distinct effects

Q & A

Q. Basic: What are the optimal synthetic routes for 6-bromo-1H-indazole, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:
The synthesis of this compound typically involves bromination of indazole precursors or functionalization via cross-coupling reactions. A mechanochemical protocol using high-speed ball milling has been demonstrated to enhance efficiency and reduce solvent use. For example, starting with this compound, bromination at the 3-position followed by N-protection yields 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (90% yield). Subsequent Heck and Migita couplings under ball-milling conditions enable selective functionalization. Deprotection with p-TsOH achieves final products with residual Pd content ≤2 ppm, validated by ICP analysis . Optimization focuses on reagent stoichiometry, reaction time, and mechanochemical parameters to minimize by-products.

Q. Advanced: How can researchers resolve contradictions in pharmacological data for this compound derivatives, such as varying efficacy across biological models?

Methodological Answer:
Contradictions in pharmacological data often arise from differences in biological models (e.g., cell lines vs. in vivo systems) or assay conditions. To address this:

  • Standardize Assay Conditions : Use consistent concentrations, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Validate Target Engagement : Employ techniques like thermal shift assays or SPR to confirm binding affinities across models .
  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or trends. For example, discrepancies in cAMP-dependent protein kinase (PKA) modulation by indazole derivatives may stem from tissue-specific expression of PKA isoforms .
  • In Silico Modeling : Compare molecular docking results (e.g., binding poses in EGFR or mGluR5) with experimental IC50 values to reconcile mechanistic inconsistencies .

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for structure refinement. For this compound derivatives, data collection with a Bruker X8 APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and multi-scan absorption correction (SADABS) ensures accuracy. Key parameters include R1R_1 < 0.05 and wR2wR_2 < 0.10 for high-resolution structures .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 or CDCl3 resolve regiochemical ambiguities. For example, the indazole NH proton appears at δ 10.5–12.0 ppm, while bromine-induced deshielding shifts aromatic protons downfield .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, exact mass 212.05) .

Q. Advanced: How does bromine substitution at the 6-position influence the electronic and steric properties of 1H-indazole in catalytic coupling reactions?

Methodological Answer:
Bromine at the 6-position acts as both an electron-withdrawing group and a directing moiety. In Pd-catalyzed Heck reactions, bromine enhances electrophilicity at the adjacent C3 position, facilitating oxidative addition. Steric effects are minimal due to the planar indazole ring, enabling efficient cross-coupling. For instance, bromide-assisted Heck reactions under ball-milling conditions achieve >90% conversion, attributed to bromine’s synergy with Pd catalysts in stabilizing transition states . Computational studies (DFT) reveal that bromine lowers the LUMO energy at C3 by ~1.2 eV, increasing reactivity toward nucleophilic partners .

Q. Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for preliminary separation.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (mp 180–185°C) .
  • Acid-Base Extraction : Utilize the indazole NH group’s acidity (pKa ~12.5). Extract impurities with aqueous NaOH (pH >13), then neutralize with HCl to recover the product .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related isomers, achieving >98% purity .

Q. Advanced: What computational strategies predict the binding affinity of this compound derivatives, and how do they align with experimental data?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide predicts binding modes in targets like EGFR or HSF1. For 2-phenyl-1H-benzimidazole derivatives, docking scores correlate with experimental IC50 values (R² = 0.85) when solvation effects are included .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability. Root-mean-square deviations (RMSD) <2 Å indicate stable complexes, validated by SPR or ITC .
  • QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to train regression models. For indazole-based PKA inhibitors, a QSAR model (n = 45, R² = 0.78) highlights bromine’s role in enhancing hydrophobicity and membrane permeability .

Properties

IUPAC Name

6-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKDUJVLNZANRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591229
Record name 6-Bromo-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79762-54-2
Record name 6-Bromo-1H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-indazole
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Synthesis routes and methods I

Procedure details

5-Bromo-2-methylphenyldiazonium tetrafluoroborate (1.50 g) was added to a mixture of potassium acetate (1.0 g) and 18-crown-6 (70 mg) in chloroform (50 mL) at room temperature in portions and then the reaction was stirred for 2 h. The resulting mixture was filtered and washed with chloroform. The filtrate was concentrated, and the residue was dissolved in diethyl ether, which was then washed with water, brine, dried, and the solvent was removed to give the product 6-bromoindazole (0.9 g). The product was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 mL round-bottomed flask was added hydrazine (30 mL, 832 mmol) and 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol). The solution was stirred at 125° C. for 3 hours. After cooling to ambient temperature, the solution was concentrated under reduced pressure. The solution was quenched by pouring it into a mixture of ice water (100 mL), and then extracting with EtOAc (3×100 mL). The organic layers were combined, dried over sodium sulfate, and filtered. The solution was evaporated to dryness, and adsorbed onto silica gel. The crude product was purified using column chromatography through a Redi-Sep® pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% EtOAc in hexanes, to provide 6-bromo-1H-indazole (4.6 g, 18 mmol, 76% yield). LCMS (M+H) 197.9 calc. for C7H5BrN2 197.0, 1H NMR (400 MHz, CD3OD): δ ppm 8.03 (s, 1H), 7.67-7.72 (2H, m), 7.24-7.26 (m, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium nitrite (315 mg, 4.56 mmol) was added in 2 portions to an ice-cooled suspension of 6-aminoindazole (500 mg, 3.8 mmol) in water (0.4 mL) and hydrobromic acid (48%, 1.8 mL). The reaction mixture was stirred for 10 minutes longer than required for the brown gas to disappear. Copper powder (35 mg, 0.55 mmol) was then added and the mixture heated gently until nitrogen evolution began. The reaction mixture was then alternately heated and cooled to control the rate of reaction. When nitrogen evolution ceased, the reaction mixture was heated at 90° C. for 30 minutes, cooled to room temperature, neutralized with aqueous sodium hydroxide and the product extracted into ethyl acetate. The organic layer was washed sequentially with water and brine, dried over sodium sulfate and the solvent removed in vacuo. Flash chromatography on silica gel (20-40% ethyl acetate in hexane) yield the title product (119 mg, 16%).
Quantity
315 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper
Quantity
35 mg
Type
catalyst
Reaction Step Four
Yield
16%

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-4-bromobenzaldehyde (5.09 g, 25 mmol) was dissolved in glyme (25 mL) and slowly treated over 10 minutes with anhydrous hydrazine (25 mL, 0.8 mol, 32 eq.). The resulting biphasic mixture was then held at reflux overnight. The reflux condenser was replaced with a short-path distillation head and about half the solvent distilled, at which time the reaction flask showed one phase and two phases were evident in the distillate. The undistilled residue was cooled and treated with water (25 mL), forming a white precipitate. This solid was collected by filtration, washed thoroughly with water, and dried in vacuo to give 6-bromoindazole (4.21 g, 85%) as white crystals.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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